molecular formula C19H21NO B13436946 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate

Cat. No.: B13436946
M. Wt: 282.35 g/mol
InChI Key: ODQWQRRAPPTVAG-XLEMOQDXSA-N
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Description

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate is a chemical compound known for its unique structure and properties. It is a type of ester derived from octadecanoic acid and is often referred to as a 2-monochloropropanediol (2-MCPD) ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate typically involves the esterification of octadecanoic acid with 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, ensuring a high yield of the desired ester. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Hydrolysis: Octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. These products can then participate in different metabolic pathways, affecting cellular functions. The chlorine atom in the compound can also undergo substitution reactions, leading to the formation of different derivatives that may have distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[(1-oxooctadecyl)oxy]propanol: Similar structure but with a different alkyl chain length.

    2-Chloro-3-[(1-oxododecyl)oxy]propanol: Another similar compound with a shorter alkyl chain.

Uniqueness

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate is unique due to its specific alkyl chain length and the presence of a chlorine atom, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate, also known as 1-Palmitoyl-3-Stearoyl-2-chloropropanediol, is a chlorinated lipid compound with the molecular formula C37H71ClO4C_{37}H_{71}ClO_4 and a molecular weight of 615.41 g/mol. This compound is categorized under chloropropanediols and is noted for its potential biological activities, which are of significant interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C37H71ClO4C_{37}H_{71}ClO_4
  • Molecular Weight : 615.41 g/mol
  • SMILES Notation : O=C(OCC(Cl)COC(=O)CCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC
  • InChI Key : IPYZUIQBTDCGGH-UHFFFAOYSA-N

Physical Properties

PropertyValue
Purity>98%
Physical StateSolid
Storage ConditionsFreezer

Antimicrobial Properties

Research indicates that chlorinated lipids like this compound may exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis. Specifically, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.

Cytotoxicity Studies

Preliminary cytotoxicity assessments have been conducted to evaluate the effects of this compound on different cancer cell lines. For example, derivatives of chlorinated lipids have been tested against human tumor cell lines, revealing varying degrees of cytotoxicity. While specific data on this compound remains limited, related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Case Studies

  • Study on Lipid Derivatives : A study published in a peer-reviewed journal examined the cytotoxic effects of chlorinated lipid derivatives on human cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity, suggesting potential pathways for drug development targeting specific cancers .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial activity of chlorinated lipids against Helicobacter pylori and other pathogens. The findings suggested that these compounds could serve as effective agents in treating infections resistant to conventional antibiotics .

Potential Applications

Given its biological activity, this compound may have several applications:

  • Pharmaceutical Development : It could serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Research : The compound may be used in studies exploring lipid metabolism and membrane dynamics.

Properties

Molecular Formula

C19H21NO

Molecular Weight

282.35 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethyl(1,2,3-13C3)propan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i7+1,11+1,13+1

InChI Key

ODQWQRRAPPTVAG-XLEMOQDXSA-N

Isomeric SMILES

CN(C)[13CH2][13CH2]/[13CH]=C/1\C2=CC=CC=C2COC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Origin of Product

United States

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